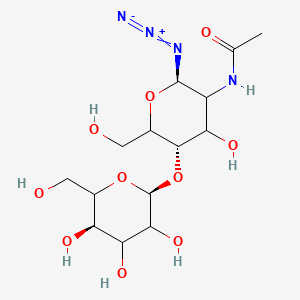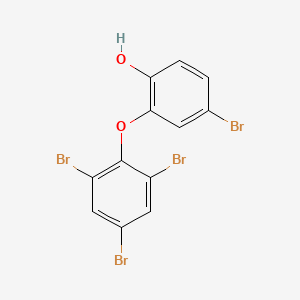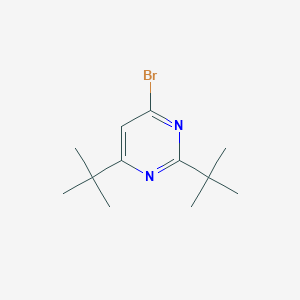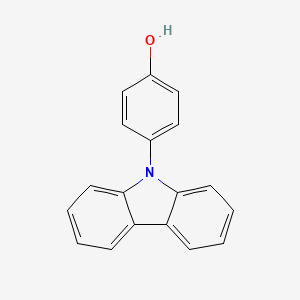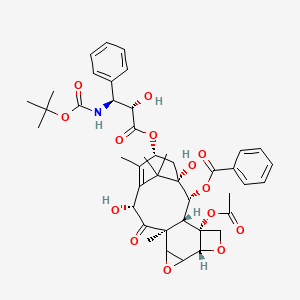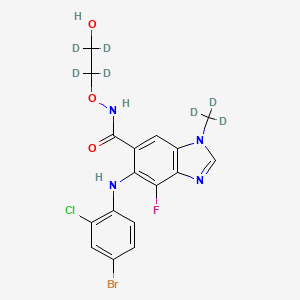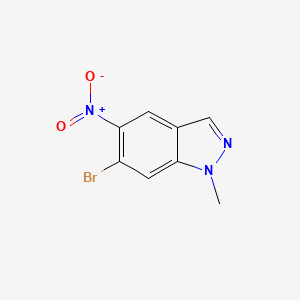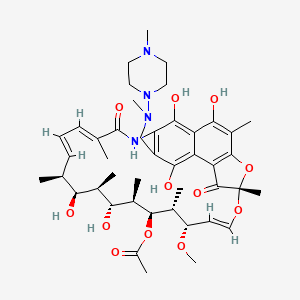![molecular formula C20H22N4O2S2 B13849066 2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B13849066.png)
2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Cyclopropyl-5,6,7,8-tetrahydro-7-methyl1benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core, a cyclopropyl group, and an isoxazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyclopropyl-5,6,7,8-tetrahydro-7-methyl1benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothieno pyrimidine core, introduction of the cyclopropyl group, and attachment of the isoxazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Cyclopropyl-5,6,7,8-tetrahydro-7-methyl1benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-[(2-Cyclopropyl-5,6,7,8-tetrahydro-7-methyl1benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, agrochemicals, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 2-[(2-Cyclopropyl-5,6,7,8-tetrahydro-7-methyl1benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidine
- 2-Chlorobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
Uniqueness
2-[(2-Cyclopropyl-5,6,7,8-tetrahydro-7-methyl1benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide is unique due to its specific structural features, such as the combination of a benzothieno pyrimidine core with a cyclopropyl group and an isoxazole moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C20H22N4O2S2 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C20H22N4O2S2/c1-10-3-6-13-14(7-10)28-20-17(13)19(22-18(23-20)12-4-5-12)27-9-16(25)21-15-8-11(2)26-24-15/h8,10,12H,3-7,9H2,1-2H3,(H,21,24,25) |
Clave InChI |
JKVMIJZTPLDEIN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C1)SC3=C2C(=NC(=N3)C4CC4)SCC(=O)NC5=NOC(=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


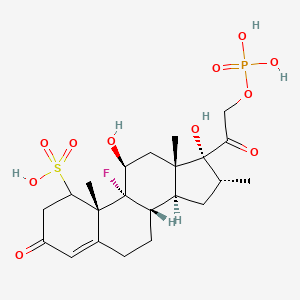
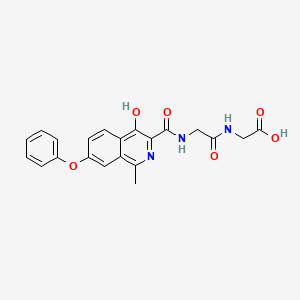
![2-[2-Amino-2-(4-oxo-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13848998.png)
![1-Ethyl-3-{3-[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}urea](/img/structure/B13848999.png)
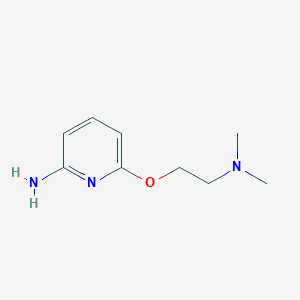
![3-(2-Hydroxy-2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl 2-amino-3-methylbutanoate](/img/structure/B13849010.png)
